molecular formula C9H9FO3 B8630420 4-[1,3]Dioxolan-2-yl-2-fluorophenol

4-[1,3]Dioxolan-2-yl-2-fluorophenol

Cat. No.: B8630420
M. Wt: 184.16 g/mol
InChI Key: OKCUAEOZVYLCCZ-UHFFFAOYSA-N
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Description

4-[1,3]Dioxolan-2-yl-2-fluorophenol is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-2-fluorophenol

InChI

InChI=1S/C9H9FO3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2

InChI Key

OKCUAEOZVYLCCZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (4-[1,3]dioxolan-2-yl-2-fluorophenoxy)triisopropylsilane (Example 93, Part B) (105.9 g, approximately 0.311 mol) in THF (1.589 L) add 1.0 M tetrabutylammonium fluoride (TBAF) in THF (311 mL) in a steady stream over 5 min at 23-27° C. without cooling. Stir for 1 hr till the reaction complete by TLC (19:1 heptane/ethyl acetate). Concentrate to a red oil and partition between ether (500 mL) and deionized water (1 L). Separate the layers and extract the aqueous layer with ether (500 mL). Combine the ether layers, wash with brine and dry over sodium sulfate. Filter and concentrate to give the crude product (92.9 g. Dissolve the crude product in dichloromethane and filter through 400 g of silica gel 60. Wash with dichloromethane (3×1 L fractions) and concentrate the combined filtrate to give an impure product. Crystallize from dichloromethane/heptane to give the title compound (29.8 g, 52%). Gas chromatography: retention time 15.96 min (30 m×0.32 mm i.d. DB-1 column, 0.25 micron film thickness; 1.2 mL/min flow rate; 55:1 split ratio; temperature profile: 35° C./3 min, 10° C. temperature increase per min; 250° C./10.5 min). 1H NMR (DMSO-d6) δ 3.84-3.93 (m, 2H, CH2), 3.93-4.04 (m, 2H, CH2), 5.60 (s, 1H, CH), 6.91 (t, 1H, ArH), 7.06 (dd, 1H, ArH), 7.15 (dd, 1H, ArH), 10.0 (s, 1H, OH).
Name
(4-[1,3]dioxolan-2-yl-2-fluorophenoxy)triisopropylsilane
Quantity
105.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.589 L
Type
solvent
Reaction Step One
Name
Quantity
311 mL
Type
solvent
Reaction Step One
Name
heptane ethyl acetate
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52%

Synthesis routes and methods II

Procedure details

A solution of 2-(3-Fluoro-4-methoxy-phenyl)-[1,3]-dioxolane (250 mg, 1.26 mmol) and Sodium thiomethoxide (106 mg, 1.51 mmol) in dry N,N-dimethylformamide (3.5 mL) was heated at 100° C. under nitrogen for 4 hours. Then a saturated solution of ammonium chloride (15 mL) was added and the aqueous layer extracted with methylene chloride (4×10 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated under vacuum. The residue was chromatographed (silica gel, hexanes/ethyl acetate 7:3) to produce 4-[1,3]dioxolan-2-yl-2-fluoro-phenol as a pale brown oil (120 mg, 52%). 1H-NMR (CDCl3, 200.15 MHz): δ 7.24–7.01 (m, 2H), 6.88 (t, 1H, J=8.4), 6.07 (sa, 1H), 5.71 (s, 1H), 4.13–3.95 (m, 4H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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CC(C)[Si](Oc1ccc(C2OCCO2)cc1F)(C(C)C)C(C)C
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